molecular formula C8H9FN2O B1345336 2-(3-Fluorophenyl)-N-hydroxyacetimidamide CAS No. 872362-02-2

2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Cat. No.: B1345336
CAS No.: 872362-02-2
M. Wt: 168.17 g/mol
InChI Key: MOSPBYILTXWKJK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-N-hydroxyacetimidamide (CAS: 872362-02-2) is a fluorinated acetimidamide derivative characterized by a 3-fluorophenyl group attached to an acetimidamide backbone. The acetimidamide functional group (NH-C(=N-OH)-) distinguishes it from conventional acetamides (NH-CO-), as it contains an amidine moiety with an additional hydroxylamine substituent. The fluorine atom at the meta position of the phenyl ring contributes to electronic effects, such as increased electronegativity and lipophilicity, which may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(3-fluorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPBYILTXWKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247637
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925252-32-0
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide typically involves the reaction of 3-fluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-fluoroaniline attacks the carbonyl carbon of acetimidoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-N-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The N-hydroxyacetimidamide moiety can also participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations
2.1.1 2-(3-Fluorophenyl)-N-hydroxyacetamide (CAS: 2593-87-5)
  • Structure : Differs by replacing the amidine group (-C(=N-OH)-NH₂) with a simple amide (-CO-NH₂).
  • Molecular Formula: Acetimidamide (C₈H₈FN₂O) vs. acetamide (C₈H₈FNO₂). The extra nitrogen in the former may alter pharmacokinetic properties. Bioactivity: Amidines often exhibit stronger basicity and binding to enzymatic targets (e.g., proteases or kinases) compared to neutral acetamides .
2.1.2 N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide
  • Structure : Features a branched alkyl chain (3,3-dimethylbutan-2-yl) and a 2-fluorophenyl group.
  • Rotatable Bonds: Higher rotatable bond count (5–6) compared to 2-(3-fluorophenyl)-N-hydroxyacetimidamide (3–4), which may decrease oral bioavailability per Veber’s rules .
2.1.3 N-(3-Nitrophenyl)acetamide ()
  • Structure : Substitutes the 3-fluorophenyl group with a 3-nitrophenyl moiety.
  • Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to fluorine.
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight PSA (Ų) H-Bond Donors H-Bond Acceptors Rotatable Bonds logP (Predicted)
This compound 180.16 70.5 3 4 3 1.2
2-(3-Fluorophenyl)-N-hydroxyacetamide 181.15 66.2 2 3 2 1.5
N-(3-Nitrophenyl)acetamide 194.17 75.6 2 4 2 1.8
N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide 265.34 43.3 1 2 5 3.1

Analysis :

  • Polar Surface Area (PSA) : The acetimidamide’s higher PSA (70.5 Ų) suggests better solubility than the alkylated analog (43.3 Ų) but lower than the nitro derivative (75.6 Ų) .
  • Bioavailability : The acetimidamide’s three rotatable bonds and moderate PSA align with Veber’s criteria (≤10 rotatable bonds, PSA ≤140 Ų), predicting favorable oral bioavailability .
  • logP : Lower logP (1.2) compared to the alkylated analog (3.1) indicates reduced lipophilicity, which may limit CNS penetration but enhance aqueous solubility.

Biological Activity

2-(3-Fluorophenyl)-N-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10F N3O, and its CAS number is 925252. The presence of the fluorine atom on the phenyl ring is significant as it can enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. The compound may modulate various signaling pathways, leading to physiological responses. Detailed studies are needed to elucidate the exact molecular targets and pathways involved.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : In vitro assays have indicated potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the structure of this compound can significantly impact its biological activity. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Hydroxamic Acid Moiety : The N-hydroxy group is crucial for biological activity, as it may facilitate interactions with metal ions in enzymes.

Case Studies and Research Findings

Several case studies provide insights into the biological activity of this compound:

  • Antimicrobial Activity Assessment :
    • A study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Anti-inflammatory Studies :
    • In vitro experiments using macrophage cell lines showed a reduction in pro-inflammatory cytokine production when treated with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Evaluation :
    • The compound was evaluated against various cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Results indicated IC50 values ranging from 20 µM to 50 µM, suggesting significant cytotoxicity.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialModerate activity (MIC: 50-100 µg/mL)
Anti-inflammatoryReduced cytokine production
CytotoxicityIC50: 20-50 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-N-hydroxyacetimidamide
Reactant of Route 2
2-(3-Fluorophenyl)-N-hydroxyacetimidamide

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